![molecular formula C18H19NO4 B2949924 3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid CAS No. 405923-76-4](/img/structure/B2949924.png)
3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid, also known as MPAA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MPAA is a derivative of ibuprofen and has been synthesized using a variety of methods. In
Mécanisme D'action
3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid works by inhibiting the activity of COX-2, which reduces the production of prostaglandins, thereby reducing inflammation and pain. 3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid has also been found to inhibit the activity of nuclear factor-kappa B (NF-kB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. 3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid has been shown to have a low toxicity profile and does not cause any significant adverse effects on the liver or kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid has several advantages for use in lab experiments, including its low toxicity profile, easy synthesis, and potential applications in various fields. However, its low solubility in water and limited availability may limit its use in some experiments.
Orientations Futures
There are several potential future directions for research on 3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid. One direction is to study its potential use in the treatment of cancer, particularly in combination with other chemotherapeutic agents. Another direction is to study its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to determine the optimal dosage and administration of 3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid for its various applications.
Méthodes De Synthèse
3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid can be synthesized using various methods, including the reaction of ibuprofen with phosgene and 4-methylbiphenyl, or the reaction of ibuprofen with thionyl chloride and 4-methylbiphenyl. The yield of 3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid in these methods ranges from 40% to 60%. Another method involves the reaction of ibuprofen with 4-methylbiphenyl and triphosgene, which yields a higher yield of 3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid (up to 80%).
Applications De Recherche Scientifique
3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory and analgesic properties, as well as its potential use in cancer treatment. 3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid has also been studied for its ability to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are responsible for inflammation and pain.
Propriétés
IUPAC Name |
3-[[2-[4-(4-methylphenyl)phenoxy]acetyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-13-2-4-14(5-3-13)15-6-8-16(9-7-15)23-12-17(20)19-11-10-18(21)22/h2-9H,10-12H2,1H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPBXFDRFVQSQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

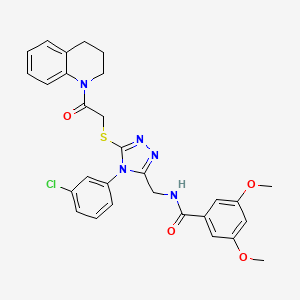
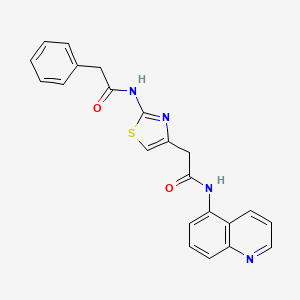
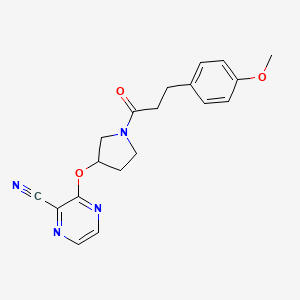
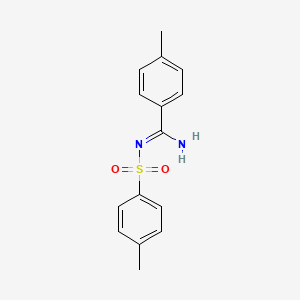

![1-[(2S)-2-Methyl-1,1-dioxo-1,4-thiazinan-4-yl]prop-2-en-1-one](/img/structure/B2949849.png)
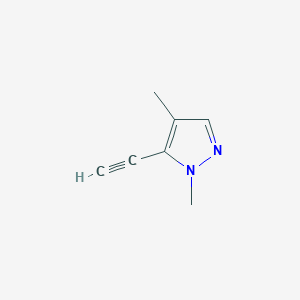
![1-(2-hydroxyethyl)-4-((3-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2949851.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2949854.png)
![1-(Oxolan-2-ylmethyl)-3-thiophen-2-ylsulfonylpyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B2949857.png)
![N-benzyl-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2949859.png)

![5,6,7-Trimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2949864.png)